molecular formula C8H6BrN3O2 B13933500 Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B13933500
M. Wt: 256.06 g/mol
InChI Key: LSINDXBNAZGERR-UHFFFAOYSA-N
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Description

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing agents like sodium hypochlorite for oxidative cyclization .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Mechanism of Action

The mechanism of action of methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions result in the modulation of immune responses and other biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-7-10-4-11-12(7)3-6(5)9/h2-4H,1H3

InChI Key

LSINDXBNAZGERR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=NN2C=C1Br

Origin of Product

United States

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